9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
9-benzyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-28-19-9-7-18(8-10-19)22-15-29-25-20(24(22)27)11-12-23-21(25)14-26(16-30-23)13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBEUWSRQSGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno[8,7-e][1,3]oxazin ring system.
Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a suitable base.
Attachment of the methoxyphenyl group: The methoxyphenyl group is incorporated via a nucleophilic substitution reaction, using 4-methoxyphenylamine as the nucleophile.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors or continuous flow systems.
Chemical Reactions Analysis
9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Hydroxyalkyl vs. Benzyl Groups : Hydroxyalkyl-substituted derivatives (e.g., 4a in ) exhibit higher yields (82%) compared to benzyl-substituted analogues (40–70%) . This suggests that steric or electronic effects of the benzyl group may complicate synthesis.
- Methoxy Positioning : The 4-methoxyphenyl group in the target compound is retained in osteogenic derivatives (), implying its role in bioactivity .
Anti-Inflammatory Potential
Dihydrochromeno-oxazinones are established anti-inflammatory agents. Zhang et al. () demonstrated that derivatives inhibit NF-κB signaling, reducing pro-inflammatory cytokines .
Osteogenic and Antiosteoclastogenic Activity
highlights derivatives with 4-methoxyphenyl groups (e.g., compound 2) that enhance osteoblast formation via BMP/Smad pathway modulation. The benzyl group in the target compound may similarly influence bone remodeling, though substituent flexibility (e.g., furan in compound 7) can enhance antiosteoclastogenic effects .
Physicochemical Properties
Melting Points and Solubility
- The target compound’s melting point (138–140°C, ) is comparable to analogues like 9-(2-methylbenzyl)-2-phenyl (124–128°C) but higher than hydroxyalkyl derivatives (122–123°C, ) .
- The 4-methoxyphenyl group enhances solubility in polar solvents, as seen in , where tautomerization is solvent-dependent .
Tautomerization and Stability
reveals that dihydrochromeno-oxazinones undergo tautomerization between oxazinone and chromenone forms, influenced by solvent polarity and substituents. The target compound’s benzyl group may stabilize the oxazinone tautomer, affecting reactivity and biological interactions .
Biological Activity
9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that belongs to the class of chromeno[8,7-e][1,3]oxazins. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure features a chromene framework fused with an oxazine ring, which may contribute to various pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 369.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 951995-06-5 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antiviral Activity
Studies have shown that compounds with similar structures exhibit significant antiviral properties. For example, derivatives containing oxazine fragments have demonstrated activity against Tobacco Mosaic Virus (TMV). In comparative studies, compounds with phenylethyl groups showed higher anti-TMV activities than standard antiviral agents like ribavirin .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Oxazinyl flavonoids have exhibited moderate to excellent inhibition against various plant pathogens. For instance, certain derivatives showed over 50% inhibition rates against Sclerotinia sclerotiorum and Physalospora piricola at concentrations of 50 μg/mL .
3. Antioxidant Activity
The antioxidant potential of similar oxazine compounds has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for further research in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications at specific positions on the phenyl and oxazine rings can enhance or diminish activity:
- Substituents on the Oxazine Ring: The introduction of electron-donating groups (like methoxy) at specific positions has been shown to improve antiviral activity.
- Phenylethyl Groups: Variations in the phenylethyl substituent significantly affect the compound's efficacy against viral pathogens.
Case Studies
Several studies have explored the biological activities of oxazine derivatives:
- Antiviral Mechanisms: Research utilizing molecular docking has revealed that oxazinyl flavonoids interact with viral coat proteins to inhibit assembly processes in viruses like TMV .
- Fungicidal Activity: In vitro tests demonstrated that derivatives of oxazinyl compounds exhibited high fungicidal activities against multiple agricultural pathogens, suggesting potential applications in crop protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
